molecular formula C9H13N3 B1456087 6-(Pyrrolidin-1-yl)pyridin-2-amine CAS No. 883987-27-7

6-(Pyrrolidin-1-yl)pyridin-2-amine

Cat. No. B1456087
CAS RN: 883987-27-7
M. Wt: 163.22 g/mol
InChI Key: AZTWWODOQNTPHH-UHFFFAOYSA-N
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Description

6-(Pyrrolidin-1-yl)pyridin-2-amine, also known as 6-PPA, is a synthetic derivative of pyrrolidine and pyridine. It is a white powder that is odorless and has a molecular weight of 207.26 g/mol. 6-PPA is used in a variety of scientific research applications, including as a precursor for the synthesis of other compounds, as a ligand for metal complexes, and as a neurotransmitter agonist.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and characterization of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine involves spectral studies to support its structural properties. The intermolecular N-H…N hydrogen bonds and the three-dimensional network formed by C-H…π and N-H…π-facial hydrogen bonds contribute significantly to the crystal stabilization of this compound (Șahin et al., 2010).

Biological Applications

MCH-R1 Antagonists

1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives have been identified as potent MCH-R1 antagonists. This is significant in the context of metabolic disorders, showcasing the therapeutic potential of such derivatives (Huang et al., 2005).

Antimicrobial and Antitubercular Studies

A series of 6-amino-substituted pyridine-2-(1H)-ones have shown promising antibacterial, antifungal, and antitubercular activities. These compounds, prepared by coupling substituted 6-(pyrrolidin-1-yl)-2(1H)-pyridinones with aryl diazonium chlorides, could offer new pathways for treating infections (Patel et al., 2011).

Chemical Synthesis and Catalysis

Catalysis and Synthesis

The oxidative transformation of cyclic amines to lactams has been efficiently catalyzed by CeO2-supported gold nanoparticles. This process is significant in the production of important chemical feedstocks like 2-pyrrolidone and 2-piperidone (Dairo et al., 2016).

Redox-Annulations

Cyclic amines such as pyrrolidine and 1,2,3,4-tetrahydroisoquinoline have been involved in redox-annulations with α,β-unsaturated aldehydes and ketones. This process leads to the formation of ring-fused pyrrolines, highlighting the versatility of cyclic amines in chemical synthesis (Kang et al., 2015).

Biochemical Analysis

Biochemical Properties

6-(Pyrrolidin-1-yl)pyridin-2-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows it to explore the pharmacophore space efficiently, contributing to the stereochemistry and three-dimensional coverage of the molecule . This compound has been shown to interact with enantioselective proteins, influencing their binding modes and biological profiles . Additionally, this compound may interact with enzymes involved in metabolic pathways, affecting their activity and function.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific proteins and enzymes can lead to changes in cell function, potentially affecting cell proliferation, differentiation, and apoptosis . Studies have shown that compounds with similar structures can modulate the activity of key signaling pathways, thereby influencing cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The pyrrolidine ring’s non-planarity allows for unique binding interactions with target proteins, potentially leading to enzyme inhibition or activation . These interactions can result in alterations in gene expression, affecting the overall cellular response to the compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that the stability of similar compounds can be influenced by various factors, including temperature, pH, and the presence of other biomolecules . Long-term exposure to this compound may lead to changes in cellular function, potentially affecting cell viability and proliferation.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes . At higher doses, toxic or adverse effects may be observed, including enzyme inhibition, disruption of cellular function, and potential toxicity . It is essential to determine the optimal dosage to achieve the desired effects while minimizing adverse outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s structure allows it to participate in specific biochemical reactions, potentially affecting the overall metabolic profile of cells . These interactions can lead to changes in metabolite levels, influencing cellular function and response to external stimuli.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s structure allows it to be transported across cellular membranes, potentially accumulating in specific tissues or cellular compartments . These interactions can affect the compound’s localization and activity, influencing its overall biological effects.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s structure allows it to interact with various cellular components, potentially influencing its activity and function . These interactions can lead to changes in the compound’s localization, affecting its overall biological effects.

properties

IUPAC Name

6-pyrrolidin-1-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c10-8-4-3-5-9(11-8)12-6-1-2-7-12/h3-5H,1-2,6-7H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTWWODOQNTPHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

883987-27-7
Record name 6-(pyrrolidin-1-yl)pyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 4-chloro-2-aminopyridine (19.3 g, 0.150 mol), K2CO3 (41.7 g, 0.30 mol) and pyrrolidine (32.0 g, 0.45 mol) in DMSO (150 mL) was stirred at 190° C. for 10 hours. After cooling to room temperature, water (300 mL) was added and extracted with ethyl acetate (150 mL×4). The combined organic layers were washed with water (25 mL×3), dried over Na2SO4 and concentrated in vacuo, the residue was purified by silica gel chromatography (10:1 ethyl acetate/petroleum ether) to obtain 6-(pyrrolidin-1-yl)pyridin-2-amine (9.0 g, 37% yield).
Quantity
19.3 g
Type
reactant
Reaction Step One
Name
Quantity
41.7 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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